1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane
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Overview
Description
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is a heterocyclic compound that contains both piperidine and pyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the diazepane ring, which is a seven-membered ring containing two nitrogen atoms, adds to its chemical versatility and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
It is known that it interacts with its target enzyme, leading to changes in the intracellular concentration of cyclic nucleotides . This can result in a variety of downstream effects, depending on the specific cellular context.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving cyclic nucleotides, given its target of action . Cyclic nucleotides are involved in a wide range of cellular processes, including signal transduction, regulation of ion channels, and control of cellular proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. Given its target of action, it could potentially influence a wide range of cellular processes by modulating the activity of cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. These could include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane typically involves the formation of the diazepane ring followed by the introduction of the pyridin-4-ylmethyl group. One common synthetic route involves the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions. For example, the reaction of N-methyl-1,2-diaminoethane with pyridine-4-carboxaldehyde in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepane derivatives and compounds containing both piperidine and pyridine moieties. Examples include:
- 1-Methyl-4-(pyridin-3-ylmethyl)-1,4-diazepane
- 1-Methyl-4-(pyridin-2-ylmethyl)-1,4-diazepane
- 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane
Uniqueness
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities or selectivities compared to similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXPOHGVQJMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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